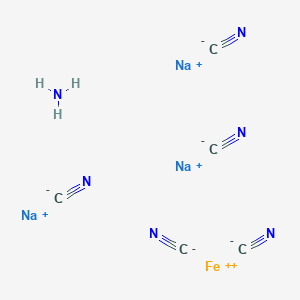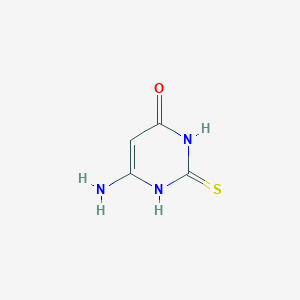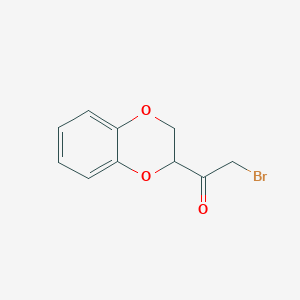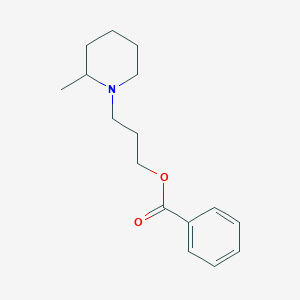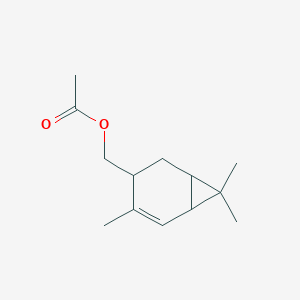
2-Carene-4-methanol, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carene-4-methanol, acetate is a natural product found in various plant species, including Juniperus communis, Pinus sylvestris, and Rosmarinus officinalis. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmacology, agriculture, and food industry.
Applications De Recherche Scientifique
2-Carene-4-methanol, acetate has been extensively studied for its potential applications in various fields. In pharmacology, this compound has been found to possess antimicrobial, anti-inflammatory, and analgesic properties. It has also been found to exhibit antitumor and antiproliferative activities, making it a potential candidate for the development of anticancer drugs.
In agriculture, 2-Carene-4-methanol, acetate has been found to possess insecticidal and repellent properties, making it a potential candidate for the development of natural insecticides and repellents. In the food industry, this compound has been found to possess antioxidant properties, making it a potential candidate for the development of natural food preservatives.
Mécanisme D'action
The mechanism of action of 2-Carene-4-methanol, acetate is not fully understood. However, it is believed to exert its pharmacological activities through various mechanisms, including inhibition of prostaglandin synthesis, modulation of inflammatory mediators, and induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
2-Carene-4-methanol, acetate has been found to exert various biochemical and physiological effects. In pharmacology, this compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders and pain.
In agriculture, 2-Carene-4-methanol, acetate has been found to possess insecticidal and repellent properties, making it a potential candidate for the development of natural insecticides and repellents. In the food industry, this compound has been found to possess antioxidant properties, making it a potential candidate for the development of natural food preservatives.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Carene-4-methanol, acetate in lab experiments include its natural origin, low toxicity, and potential applications in various fields. However, the limitations of using this compound in lab experiments include its low availability, high cost, and the need for specialized equipment for its synthesis and purification.
Orientations Futures
The potential applications of 2-Carene-4-methanol, acetate in various fields make it a promising compound for future research. Some of the future directions for research on this compound include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in drug development, agriculture, and food industry.
Conclusion:
In conclusion, 2-Carene-4-methanol, acetate is a natural product with potential applications in various fields, including pharmacology, agriculture, and food industry. The synthesis of this compound can be achieved through various methods, including steam distillation and chemical synthesis. This compound has been found to possess antimicrobial, anti-inflammatory, and analgesic properties, making it a potential candidate for the development of drugs for the treatment of various diseases. Its insecticidal, repellent, and antioxidant properties make it a potential candidate for the development of natural insecticides, repellents, and food preservatives. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-Carene-4-methanol, acetate can be achieved through various methods, including steam distillation, solvent extraction, and chemical synthesis. The most common method used for the synthesis of this compound is steam distillation, which involves the extraction of the essential oil from plant sources. The extracted oil is then subjected to various purification techniques to obtain pure 2-Carene-4-methanol, acetate.
Propriétés
Numéro CAS |
15103-33-0 |
|---|---|
Nom du produit |
2-Carene-4-methanol, acetate |
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl acetate |
InChI |
InChI=1S/C13H20O2/c1-8-5-11-12(13(11,3)4)6-10(8)7-15-9(2)14/h5,10-12H,6-7H2,1-4H3 |
Clé InChI |
JKPMQDRFEWGKLS-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(C2(C)C)CC1COC(=O)C |
SMILES canonique |
CC1=CC2C(C2(C)C)CC1COC(=O)C |
Autres numéros CAS |
15103-33-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



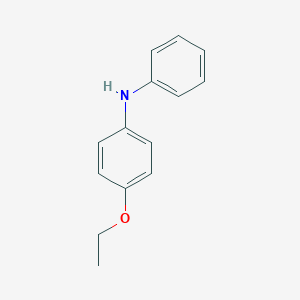

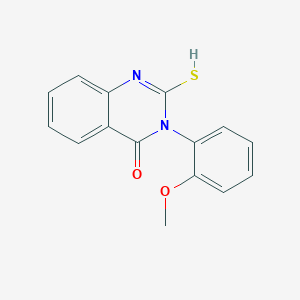
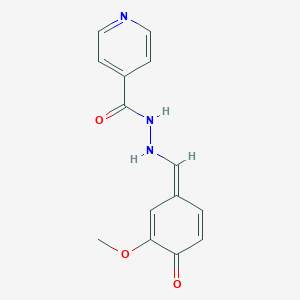
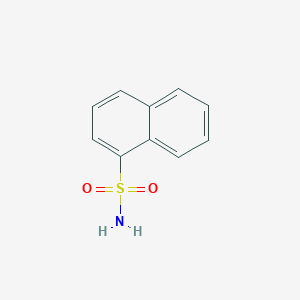
![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
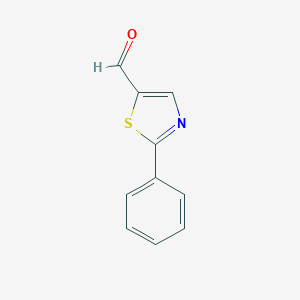
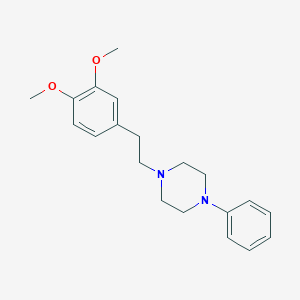
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)
![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)
